![molecular formula C12H14N4O2 B2534061 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide CAS No. 568553-33-3](/img/structure/B2534061.png)
4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide
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Overview
Description
“4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide” is a chemical compound with the CAS Number 568553-33-3 . It has a molecular weight of 246.27 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H14N4O2/c1-2-7-16-12(18)9-6-4-3-5-8(9)10(15-16)11(17)14-13/h3-6H,2,7,13H2,1H3,(H,14,17)
. This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Scientific Research Applications
- Background : Based on the structural characteristics of diketo acid-type compounds and their molecular mechanism as HIV integrase (IN) inhibitors, researchers have designed and synthesized a series of 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acids, including 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide .
- Indole Derivative : Indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. Derivatives of indole, including 4-Oxo-3-propyl-3,4-dihydrophthalazine-1-carbohydrazide, may exhibit plant growth-regulating properties .
Anti-HIV Integrase Inhibitor
Plant Growth Regulator
Safety and Hazards
properties
IUPAC Name |
4-oxo-3-propylphthalazine-1-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-2-7-16-12(18)9-6-4-3-5-8(9)10(15-16)11(17)14-13/h3-6H,2,7,13H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTXLPWUPHPJBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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